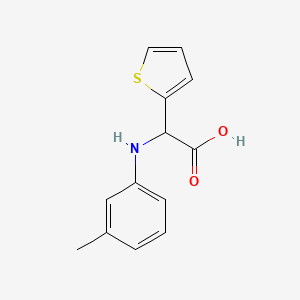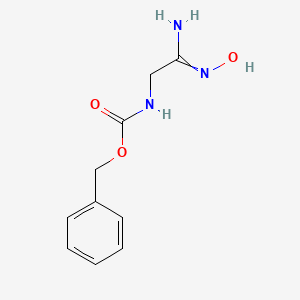
Benzyl2-amino-2-(hydroxyimino)ethylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl2-amino-2-(hydroxyimino)ethylcarbamate is an organic compound with the molecular formula C10H13N3O3 It is known for its unique structure, which includes a benzyl group, an amino group, and a hydroxyimino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl2-amino-2-(hydroxyimino)ethylcarbamate typically involves the reaction of benzyl chloroformate with 2-amino-2-(hydroxyimino)ethanol under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl2-amino-2-(hydroxyimino)ethylcarbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form a nitro group.
Reduction: The hydroxyimino group can be reduced to form an amino group.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Benzyl2-nitro-2-(hydroxyimino)ethylcarbamate.
Reduction: Benzyl2-amino-2-(amino)ethylcarbamate.
Substitution: Various substituted benzyl2-amino-2-(hydroxyimino)ethylcarbamates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Benzyl2-amino-2-(hydroxyimino)ethylcarbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
The mechanism of action of Benzyl2-amino-2-(hydroxyimino)ethylcarbamate involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The benzyl group may enhance the compound’s binding affinity to hydrophobic pockets within proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzyl2-amino-2-(amino)ethylcarbamate
- Benzyl2-nitro-2-(hydroxyimino)ethylcarbamate
- Benzyl2-amino-2-(hydroxyimino)propylcarbamate
Uniqueness
Benzyl2-amino-2-(hydroxyimino)ethylcarbamate is unique due to the presence of both an amino group and a hydroxyimino group, which allows it to participate in a wide range of chemical reactions
Eigenschaften
Molekularformel |
C10H13N3O3 |
|---|---|
Molekulargewicht |
223.23 g/mol |
IUPAC-Name |
benzyl N-(2-amino-2-hydroxyiminoethyl)carbamate |
InChI |
InChI=1S/C10H13N3O3/c11-9(13-15)6-12-10(14)16-7-8-4-2-1-3-5-8/h1-5,15H,6-7H2,(H2,11,13)(H,12,14) |
InChI-Schlüssel |
ZBXIEJDYVHPGMD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC(=O)NCC(=NO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Bromo-7-chloro-2-methylpyrido[2,3-D]pyrimidin-4(3H)-one](/img/structure/B13916584.png)

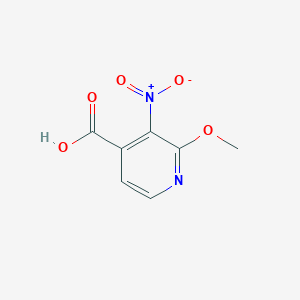
![6-Tert-butoxycarbonyl-2-oxa-6-azaspiro[3.3]heptane-3-carboxylic acid](/img/structure/B13916603.png)
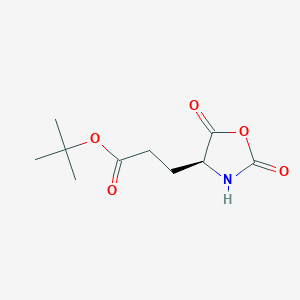

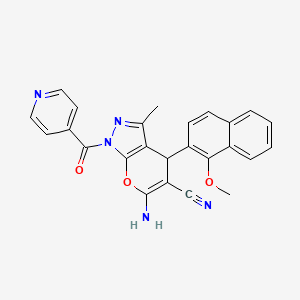
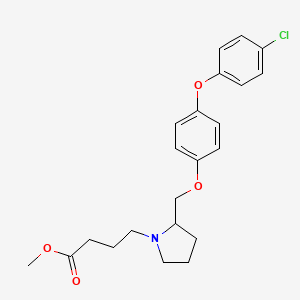
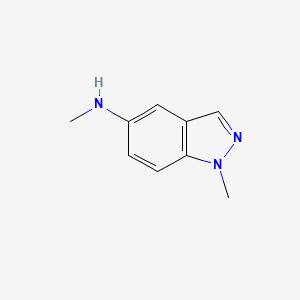
![2-[(2E)-2-(3,4-dichlorobenzylidene)hydrazinyl]-1,3-benzothiazole](/img/structure/B13916644.png)
![4-[(2R,4R)-4-Ethoxy-1-[(5-methoxy-7-methyl-1H-indol-4-yl)methyl]-2-piperidyl]benzoic acid](/img/structure/B13916646.png)
![7-hydroxy-N-{2-[(2-hydroxyethyl)amino]ethyl}-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide](/img/structure/B13916651.png)
